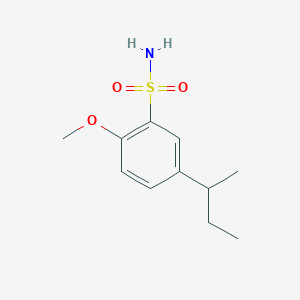![molecular formula C15H21N3S B14401604 N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine CAS No. 87411-10-7](/img/structure/B14401604.png)
N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a methyl group, a pentyl chain, and a methylphenyl group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids or their derivatives.
Introduction of the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via Friedel-Crafts alkylation or acylation reactions.
N-Methylation: The final step involves the methylation of the nitrogen atom in the thiadiazole ring using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., solvents, temperature, and catalysts).
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5-[5-(4-chlorophenyl)pentyl]-1,3,4-thiadiazol-2-amine
- N-Methyl-5-[5-(4-fluorophenyl)pentyl]-1,3,4-thiadiazol-2-amine
- N-Methyl-5-[5-(4-bromophenyl)pentyl]-1,3,4-thiadiazol-2-amine
Uniqueness
N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the methylphenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity, solubility, and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
87411-10-7 |
|---|---|
Molecular Formula |
C15H21N3S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H21N3S/c1-12-8-10-13(11-9-12)6-4-3-5-7-14-17-18-15(16-2)19-14/h8-11H,3-7H2,1-2H3,(H,16,18) |
InChI Key |
AEQMJMUZNFCRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCCC2=NN=C(S2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


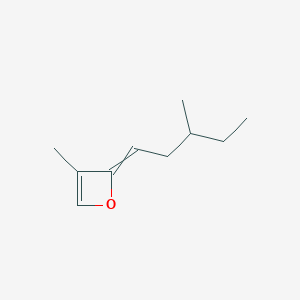
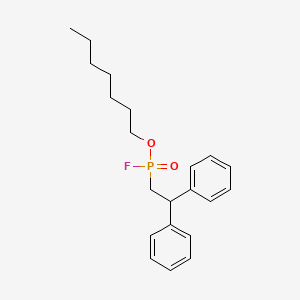
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)
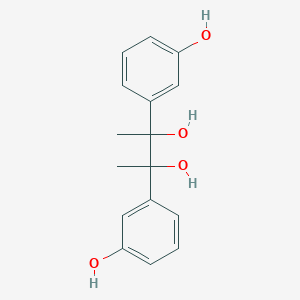
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
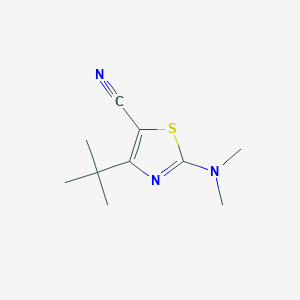
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)


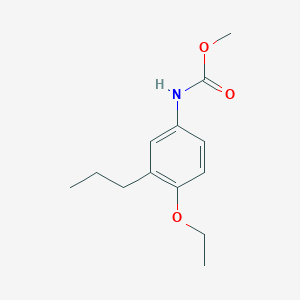
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
